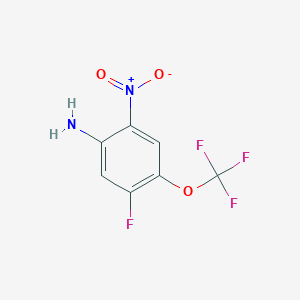
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F4N2O3 and a molecular weight of 240.11 g/mol . This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to an aniline core. It is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 5-fluoro-4-(trifluoromethoxy)aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: 5-Fluoro-2-amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study the effects of fluorine and nitro groups on biological systems.
Medicine: In the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)aniline: Lacks the nitro and fluoro substituents, making it less reactive in certain chemical reactions.
Uniqueness
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
5-fluoro-2-nitro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOWTCHXJDULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
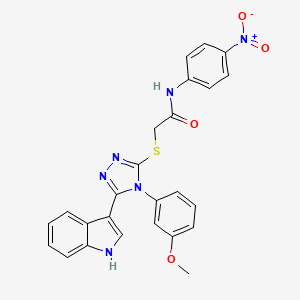
![N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)
![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)
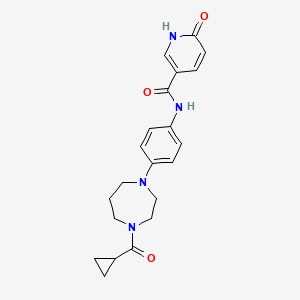
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)
![3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B2414154.png)
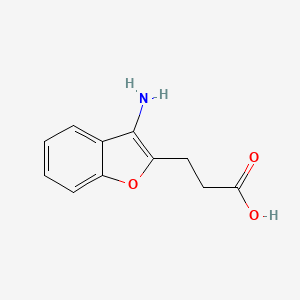
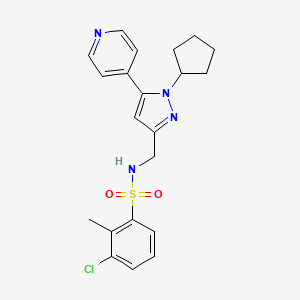
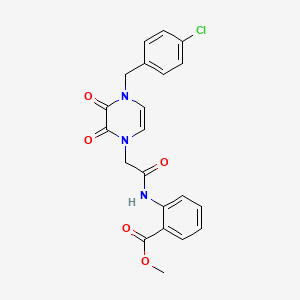
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2414161.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2414162.png)
![N4-(3,4-dimethylphenyl)-N6-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2414163.png)
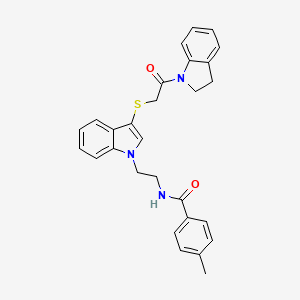
![1-methyl-5-[(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2414166.png)
